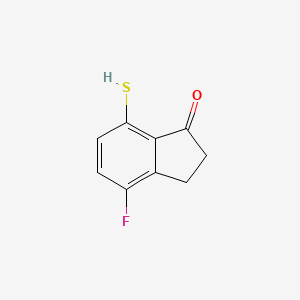
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FOS and a molecular weight of 182.22 . It is a solid substance stored under nitrogen at a temperature of -20°C .
Molecular Structure Analysis
The InChI code for 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is 1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is a solid substance . It is stored under nitrogen at a temperature of -20°C .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
The compound and its derivatives have been extensively used in synthetic chemistry for the development of new molecules with potential biological activities. For instance, fluorinated compounds, including those containing the mercapto group, are known for their antibacterial properties. The synthesis of new fluorine-containing thiadiazolotriazinones demonstrated potential as antibacterial agents, highlighting the pharmacophore's role in enhancing biological activity (Holla, Bhat, & Shetty, 2003). Similarly, compounds synthesized from 4-fluoro phenyl groups have been explored for their antimicrobial properties, with certain derivatives showing promising activity against various microbial strains (Dinnimath, Shashank, Hipparagi, & Gowda, 2011).
Biochemical Detection
The compound's derivatives have found applications in biochemical detection methods. For example, a study used 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) as a probe for differential detection of biothiols, demonstrating the improved selectivity and spectral response of NBD-F toward thiols in various media, including micelles (Song, Ma, Sun, Zhang, Lan, & Qian, 2016). Another study developed a fluorogenic reagent for carboxylic acids, utilizing the properties of the 4,7-disubstituted benzofurazan structure, which enabled sensitive detection and analysis of carboxylic acids (Uchiyama, Santa, & Imai, 2001).
Pharmacological Research
Fluorinated indenone derivatives, including those with the mercapto group, have been investigated for their pharmacological profiles. A specific study synthesized a selective G protein-coupled receptor 119 agonist from 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, aiming to explore the pharmacological potential of GPR119 agonists, which could be beneficial for therapeutic applications (Sakairi, Kogami, Torii, Makino, Kataoka, Okamoto, Miyazawa, Inoue, Takahashi, Harada, & Watanabe, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-7-sulfanyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOMZGBJVKAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)

![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)

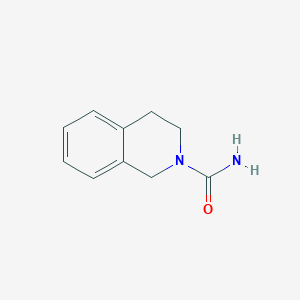
![N-[5-Oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2632703.png)
![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)
![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)

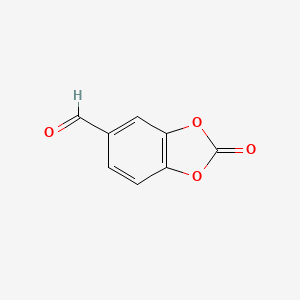
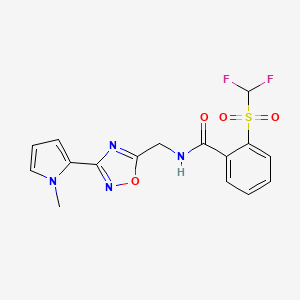
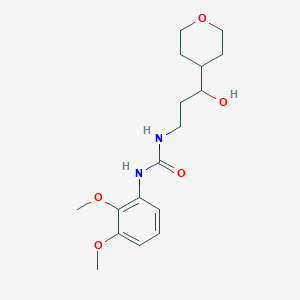
![2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2632711.png)